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Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-3-methoxybenzamide,

a substituted benzamide with potential applications in research and drug development. Due to

its novelty, a specific Chemical Abstracts Service (CAS) number for this compound has not

been identified. This document outlines a plausible synthetic route, provides estimated

physicochemical properties based on structurally similar compounds, and explores potential

mechanisms of action by examining its relationship with known signaling pathways. Detailed

experimental protocols and data are presented to guide researchers in the synthesis and

characterization of this and related molecules.

Introduction
Substituted benzamides are a class of organic compounds that have garnered significant

interest in medicinal chemistry due to their diverse pharmacological activities. [1][2]Many

compounds within this class act as antagonists for dopamine receptors and have been

developed as antipsychotic and antiemetic drugs. More recently, certain benzamide derivatives

have been investigated as inhibitors of the Hedgehog signaling pathway, indicating their

potential as anti-cancer agents.

This guide focuses on the specific, albeit lesser-known, molecule 2-Ethoxy-3-
methoxybenzamide. The presence of both an ethoxy and a methoxy group on the benzene
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ring is anticipated to influence its biological activity and physicochemical properties. This

document serves as a foundational resource for researchers interested in exploring the

therapeutic potential of this and similar multi-substituted benzamides.

Chemical Information
As of the date of this publication, a dedicated CAS number for 2-Ethoxy-3-
methoxybenzamide has not been found in common chemical databases. This suggests that

the compound is either novel or not widely synthesized. Researchers are advised to use

systematic nomenclature for identification.

Table 1: Chemical Identifiers (Predicted)

Identifier Value

IUPAC Name 2-Ethoxy-3-methoxybenzamide

Molecular Formula C10H13NO3

Molecular Weight 195.22 g/mol

Canonical SMILES CCOC1=C(C=CC=C1OC)C(=O)N

InChI Key (Predicted)

Synthesis and Experimental Protocols
A plausible synthetic route for 2-Ethoxy-3-methoxybenzamide starts from the commercially

available 2-hydroxy-3-methoxybenzoic acid. The synthesis involves a two-step process:

etherification of the hydroxyl group followed by amidation of the carboxylic acid.

Synthesis of 2-Ethoxy-3-methoxybenzoic acid
The first step is the ethylation of 2-hydroxy-3-methoxybenzoic acid. A common method for this

transformation is the Williamson ether synthesis.

Experimental Protocol:
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Dissolution: Dissolve 2-hydroxy-3-methoxybenzoic acid (1 equivalent) in a suitable polar

aprotic solvent such as dimethylformamide (DMF) or acetone.

Deprotonation: Add a base, such as potassium carbonate (K2CO3, 2-3 equivalents), to the

solution and stir at room temperature for 30 minutes to form the corresponding phenoxide.

Alkylation: Add ethyl iodide or diethyl sulfate (1.1-1.5 equivalents) to the reaction mixture.

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up: After completion, cool the reaction mixture, pour it into water, and acidify with a

dilute acid (e.g., 1M HCl) to precipitate the product.

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system

(e.g., ethanol/water) to obtain pure 2-ethoxy-3-methoxybenzoic acid.

Synthesis of 2-Ethoxy-3-methoxybenzamide
The second step is the conversion of the carboxylic acid to the primary amide. This can be

achieved via an acid chloride intermediate or by direct amidation.

Experimental Protocol (via Acid Chloride):

Acid Chloride Formation: Suspend 2-ethoxy-3-methoxybenzoic acid (1 equivalent) in a dry,

inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2, 1.2-1.5

equivalents) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours until the

evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced

pressure to obtain the crude 2-ethoxy-3-methoxybenzoyl chloride.

Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., DCM or THF). Cool

the solution in an ice bath and bubble ammonia gas through it, or add a concentrated

aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several

hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with water

and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethyl

acetate/hexanes) to yield pure 2-Ethoxy-3-methoxybenzamide.

Physicochemical Properties (Estimated)
The following table presents estimated physicochemical properties for 2-Ethoxy-3-
methoxybenzamide based on data from structurally analogous compounds.

Table 2: Estimated Physicochemical Properties

Property Estimated Value Reference Compounds

Melting Point (°C) 130 - 150

2-Methoxybenzamide: 129-131

°C;[3] 3-Methoxybenzamide:

133-135 °C;[4] 3,4-

Dimethoxybenzamide: 164-

166 °C

Boiling Point (°C) > 300

High molecular weight

benzamides generally have

high boiling points.

Solubility

Sparingly soluble in water;

Soluble in methanol, ethanol,

DMSO, DMF.

Based on general solubility of

benzamides. [5]

Table 3: Predicted NMR Spectral Data
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Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

¹H NMR ~ 7.8 - 7.2 m 3H Ar-H

~ 6.5 - 5.5 br s 2H -CONH₂

~ 4.1 q 2H -OCH₂CH₃

~ 3.9 s 3H -OCH₃

~ 1.4 t 3H -OCH₂CH₃

¹³C NMR ~ 168 s - C=O

~ 155 s - C-OEt

~ 148 s - C-OMe

~ 125 - 115 s - Ar-C

~ 65 s - -OCH₂CH₃

~ 56 s - -OCH₃

~ 15 s - -OCH₂CH₃

Note: These are predicted values and should be confirmed by experimental data.

Potential Biological Activity and Signaling Pathways
Based on the known pharmacology of substituted benzamides, 2-Ethoxy-3-
methoxybenzamide could potentially interact with several key signaling pathways.

Dopamine D2 Receptor Signaling
Many substituted benzamides are known to be antagonists of the D2 dopamine receptor.

[6]This interaction is central to their use as antipsychotic medications. Antagonism of D2

receptors, which are Gαi-coupled, leads to an increase in cellular levels of cyclic AMP (cAMP)

by relieving the inhibition of adenylyl cyclase. [7]This modulation of the dopaminergic system

can impact neurotransmission related to mood, cognition, and motor control. [1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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